4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c1-14-6-3-4-7-15(14)21-19(25)23-10-12-24(13-11-23)20-22-18-16(26-2)8-5-9-17(18)27-20/h3-9H,10-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIBWQBGBQUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and the carboxamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to proteins or enzymes, altering their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The carboxamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Motifs
A. N-(Substituted Phenyl)piperazine-1-carboxamides ()
Compounds such as A2–A6 (fluorophenyl and chlorophenyl derivatives) exhibit variations in substituent positions on the phenyl ring, influencing their physicochemical properties:
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| A2 (3-fluorophenyl) | F | 52.2 | 189.5–192.1 |
| A3 (4-fluorophenyl) | F | 57.3 | 196.5–197.8 |
| A4 (2-chlorophenyl) | Cl | 45.2 | 197.9–199.6 |
- Key Differences :
B. Benzo[d]thiazol-2-yl Derivatives ()
Compounds like 4–9 (fluorophenylsulfonyl) and 9s (methylthiophenyl) highlight the impact of substituents on bioactivity:
| Compound | Substituent | Yield (%) | Biological Activity |
|---|---|---|---|
| 4–9 (3-F-sulfonyl) | 3-Fluorophenylsulfonyl | 47–72 | Multitarget pain inhibitors |
| 9s | 4-Methylthiophenyl | 81 | CFTR corrector (cystic fibrosis) |
- The methylthio group in the target compound balances lipophilicity (logP) and PSA, aligning with optimal drug-likeness criteria (PSA ≤ 140 Ų, rotatable bonds ≤10) .
Heterocyclic Variations
A. Thiazole vs. Benzo[d]thiazole Cores ()
Compounds like 3a–s (pyridinylthiazole carboxamides) and N-[4-(2-pyridyl)thiazol-2-yl]benzamides demonstrate:
- Pyridinylthiazoles: Exhibit micromolar adenosine receptor affinity, but lack the benzo[d]thiazole’s extended π-system, which may reduce stacking interactions with hydrophobic protein pockets .
B. Piperazine vs. Piperidine Linkers ()
Piperidine-based analogs (e.g., 4–20 to 4–26 ) show:
- Lower Yields : 16–75% (vs. 45–81% for piperazine derivatives), likely due to steric hindrance during sulfonylation .
- Bioactivity Trade-offs : Piperidine’s reduced flexibility may improve target selectivity but decrease solubility .
Pharmacokinetic and Physicochemical Properties
A. Oral Bioavailability Predictors ()
- Target Compound : Estimated PSA ≈ 95 Ų (piperazine + carboxamide + methylthio), rotatable bonds ≈5. Meets Veber’s criteria (PSA ≤ 140 Ų, rotatable bonds ≤10) for high rat bioavailability .
- Comparison :
B. Antitumor Activity ()
- Compound 12a (benzo[d]thiazol-benzohydrazide): Exhibits cytotoxicity against MCF7 breast cancer cells (IC₅₀ ≈ 5 µM).
- Target Compound : Methylthio group may enhance DNA intercalation or enzyme inhibition compared to hydrazide derivatives .
Biological Activity
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, a piperazine ring, and a carboxamide group. Its molecular formula is , with a molecular weight of 398.5 g/mol. The presence of the methylthio group and the o-tolyl substituent are believed to enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core, followed by introducing the piperazine ring and the carboxamide group. Common solvents used include dichloromethane or ethanol, often utilizing catalysts such as palladium or copper complexes.
The mechanism of action involves interactions with specific molecular targets:
- Benzo[d]thiazole Moiety : This part may bind to proteins or enzymes, altering their activity.
- Piperazine Ring : Enhances the compound's ability to cross cell membranes, increasing bioavailability.
- Carboxamide Group : Forms hydrogen bonds with biological molecules, stabilizing interactions with targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving cancer cell lines, it demonstrated cytotoxic effects, leading to cell death through apoptosis. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .
Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(p-tolyl)piperazine-1-carboxamide | Moderate anticancer activity | 20 |
| 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide | Lower antimicrobial activity | 30 |
| 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(phenyl)piperazine-1-carboxamide | High neuroprotective potential | 15 |
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide?
- The synthesis typically involves coupling a benzo[d]thiazole derivative with a substituted piperazine. For example:
- Step 1: Prepare the benzo[d]thiazole core via cyclization of thiourea derivatives or coupling with thiol-containing precursors .
- Step 2: Functionalize the piperazine moiety using carboxamide coupling. A common method involves reacting piperazine with o-tolyl isocyanate or chloroformate derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 3: Couple the two fragments via nucleophilic substitution or palladium-catalyzed cross-coupling. Column chromatography (e.g., EtOAc/MeOH with 0.25% Et₃N) is often used for purification .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- 1H/13C NMR: Key peaks include aromatic protons (δ 7.0–8.5 ppm for benzothiazole), piperazine N–CH₂ signals (δ 2.5–3.5 ppm), and methylthio groups (δ 2.1–2.3 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the carboxamide linkage .
- HPLC: Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and gradient elution .
Q. What preliminary biological assays are recommended for evaluating activity?
- Antimicrobial Screening: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria. Compounds with o-tolyl and methylthio groups have shown MIC values comparable to tetracycline .
- Receptor Binding Assays: For TRPV1 antagonism, perform competitive binding assays with [³H]-resiniferatoxin. Analogous benzothiazole-piperazine compounds exhibit IC₅₀ values in the nanomolar range .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Substitution Patterns:
- Benzothiazole Ring: Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to enhance receptor affinity .
- Piperazine Linker: Replace the carboxamide with thiourea or sulfonamide groups to improve metabolic stability .
- Methodology:
- Synthesize derivatives with systematic substitutions and test them in parallel using high-throughput screening (HTS). For example, Bari et al. synthesized 20 analogs and identified enhanced antimicrobial activity with p-chloroaryl substituents .
Q. What strategies mitigate low yields during the coupling of benzo[d]thiazole and piperazine moieties?
- Catalytic Optimization: Use Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling, which improves cross-coupling efficiency .
- Solvent/Base Selection: Refluxing in DMF with DIPEA (instead of acetonitrile/K₂CO₃) increases reaction rates and yields (e.g., from 39% to 58%) .
- Purification: Employ automated flash chromatography with Trisamine-functionalized silica to remove polar byproducts .
Q. How can computational modeling predict target binding modes?
- Docking Studies: Use software like AutoDock Vina to model interactions with TRPV1. The methylthio group may form hydrophobic contacts with Leu547/Tyr511, while the piperazine carboxamide hydrogen-bonds to Glu570 .
- MD Simulations: Run 100-ns simulations in explicit solvent to assess stability of the ligand-receptor complex. Calculate binding free energies (ΔG) using MM-PBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
